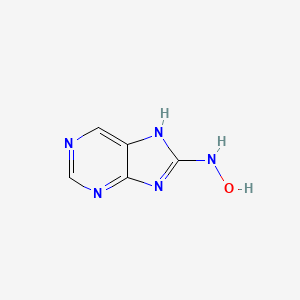
2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile is an organic compound that features a benzylamino group, a hydroxyl group, and a phenyl group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile typically involves the reaction of benzylamine with a suitable precursor, such as a nitrile or an aldehyde. One common method is the reductive amination of benzaldehyde with benzylamine, followed by cyanation to introduce the nitrile group. The reaction conditions often involve the use of reducing agents like sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of benzylidene derivatives
Reduction: Formation of primary amines
Substitution: Formation of various substituted benzylamines
Aplicaciones Científicas De Investigación
2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-Alzheimer’s activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar structure but differ in the length and substitution of the alkyl chain.
Benzylamine derivatives: Compounds with variations in the substituents on the benzylamine group.
Propiedades
Número CAS |
64399-69-5 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-(benzylamino)-3-hydroxy-3-phenylpropanenitrile |
InChI |
InChI=1S/C16H16N2O/c17-11-15(16(19)14-9-5-2-6-10-14)18-12-13-7-3-1-4-8-13/h1-10,15-16,18-19H,12H2 |
Clave InChI |
CIMNMGSTJUNKKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(C#N)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)

![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)


![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)


![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)



